tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate
CAS No.: 2387594-88-7
Cat. No.: VC11659823
Molecular Formula: C16H25N3O5
Molecular Weight: 339.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2387594-88-7 |
|---|---|
| Molecular Formula | C16H25N3O5 |
| Molecular Weight | 339.39 g/mol |
| IUPAC Name | tert-butyl N-[2-(1-hydroxyethyl)pyrimidin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| Standard InChI | InChI=1S/C16H25N3O5/c1-10(20)12-17-9-8-11(18-12)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-10,20H,1-7H3 |
| Standard InChI Key | XBGPEINOIWBTCZ-UHFFFAOYSA-N |
| SMILES | CC(C1=NC=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
| Canonical SMILES | CC(C1=NC=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Introduction
tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate is a complex organic compound with a specific chemical structure and applications in organic synthesis. This compound is characterized by its molecular formula, C16H25N3O5, and its CAS number, 2387594-88-7 . It is a building block in organic chemistry, often used in the synthesis of more complex molecules.
Synthesis and Applications
The synthesis of this compound typically involves protecting group chemistry, where the tert-butoxycarbonyl (Boc) group is used to protect amine functionalities during synthesis. The Boc group can be easily removed under acidic conditions, making it a versatile tool in organic synthesis .
This compound is likely used as an intermediate in the synthesis of pharmaceuticals or other complex organic molecules, given its structure and the presence of a pyrimidine ring, which is common in many biologically active compounds.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O5 |
| Molecular Weight | 339.39 g/mol |
| CAS Number | 2387594-88-7 |
| Purity | 97% |
| IUPAC Name | tert-butyl n-tert-butoxycarbonyl-n-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate |
| SMILES | CC(O)C1=NC=CC(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)=N1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume